1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
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Overview
Description
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves multi-step procedures. The synthetic routes often include:
Diazo-coupling: This reaction involves the formation of a diazonium salt, which then couples with another aromatic compound.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.
Microwave irradiation: This method accelerates the reaction process by using microwave energy.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one can be compared with other benzothiazole derivatives, such as:
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: Known for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antipsychotic properties.
6-Substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole: Evaluated for its anti-inflammatory and analgesic effects
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S2/c1-14-17(22)6-7-18-20(14)24-21(30-18)26-11-9-25(10-12-26)19(27)8-13-31(28,29)16-4-2-15(23)3-5-16/h2-7H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGYXFCDIXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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